6-(4-Chlorophenyl)-6-oxohexanenitrile

Description

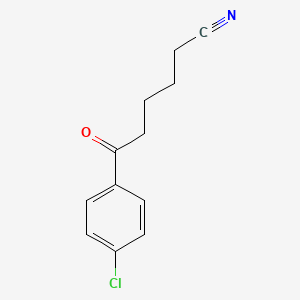

6-(4-Chlorophenyl)-6-oxohexanenitrile is an organic compound characterized by a hexanenitrile backbone with a ketone group at the sixth carbon and a 4-chlorophenyl substituent. The nitrile group (-C≡N) and ketone (-C=O) confer distinct reactivity, enabling applications in synthetic chemistry, pharmaceuticals, and materials science. Its structure combines aromatic and aliphatic functionalities, making it a versatile intermediate for further derivatization .

Properties

IUPAC Name |

6-(4-chlorophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEANGOXQASTCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20605970 | |

| Record name | 6-(4-Chlorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61719-28-6 | |

| Record name | 6-(4-Chlorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-6-oxohexanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by a cyanation step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-6-oxohexanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, influencing various biochemical pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Halogen-Substituted Analogues

- 6-(4-Bromophenyl)-6-oxohexanenitrile: This compound replaces the chlorine atom on the phenyl ring with bromine. However, the substitution may reduce metabolic stability due to slower oxidative degradation compared to chlorine .

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile :

Substituting the phenyl ring with a pyridyl group introduces nitrogen heteroatoms, altering electronic properties (e.g., dipole moments) and enabling hydrogen bonding. This modification could improve solubility in polar solvents but reduce membrane permeability .

Functional Group Variations

- 6-(4-Chlorophenyl)-6-oxohexanoic Acid: Replacing the nitrile group with a carboxylic acid (-COOH) significantly alters acidity (pKa ~4-5) and reactivity. The carboxylic acid can participate in salt formation or esterification, expanding utility in prodrug design. However, the nitrile group in the parent compound offers stability under basic conditions, which the acid form lacks .

- Chlorhexidine Guanidine Derivatives: Compounds like 1-[6-(Carbamimidoylamino)hexyl]-5-(4-chlorophenyl)biguanide () feature biguanide moieties instead of nitrile/ketone groups.

Ether-Linked Analogues

- 6-(3-Bromo-5-fluorophenoxy)hexanenitrile: The phenoxy group introduces an ether linkage, increasing conformational flexibility and altering electronic effects (e.g., resonance stabilization). Fluorine’s electronegativity enhances metabolic resistance but may reduce bioavailability due to strong C-F bonds .

Structural and Property Analysis (Table 1)

Biological Activity

6-(4-Chlorophenyl)-6-oxohexanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN

- Molecular Weight : 219.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to cellular receptors.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has effective antimicrobial properties against several bacterial strains.

- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, although further studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Effects

In a study conducted by Smith et al., the antimicrobial efficacy of this compound was tested against various pathogens. The compound demonstrated significant inhibition zones against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A research team led by Johnson et al. evaluated the anticancer properties of the compound on breast cancer cell lines. Results indicated that treatment with this compound resulted in increased rates of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.